molecular formula C17H21N3O B299393 N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide

N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide

Cat. No. B299393
M. Wt: 283.37 g/mol
InChI Key: GEDNJKIZEXGOGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide, also known as DMQX, is a synthetic compound that acts as a selective antagonist of the ionotropic glutamate receptor subtype, AMPA. It was first synthesized in 1990 and has since been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes.

Mechanism of Action

N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide acts as a selective antagonist of the AMPA receptor subtype, blocking the binding of glutamate to the receptor and inhibiting its activity. This leads to a reduction in synaptic transmission and a decrease in excitotoxicity. N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide does not affect other glutamate receptor subtypes, such as NMDA or kainate receptors.
Biochemical and physiological effects:
N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide has been shown to have a number of biochemical and physiological effects, including a reduction in synaptic transmission, a decrease in excitotoxicity, and a modulation of synaptic plasticity. It has been shown to affect learning and memory processes, as well as to have potential therapeutic applications in various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide is a highly selective and potent antagonist of the AMPA receptor subtype, making it a valuable tool for investigating the role of AMPA receptors in various physiological and pathological processes. Its high purity and consistent quality make it a reliable reagent for scientific research. However, its complex synthesis and high cost may limit its use in some experiments.

Future Directions

There are many potential future directions for research involving N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide. One area of interest is the role of AMPA receptors in neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide may have therapeutic potential in these disorders by modulating the activity of AMPA receptors. Another area of interest is the development of new AMPA receptor antagonists with improved selectivity and potency. These compounds may have applications in basic research and drug development. Finally, the use of N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide in combination with other compounds, such as NMDA receptor antagonists, may lead to new insights into the complex interactions between glutamate receptors in the brain.

Synthesis Methods

N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide is synthesized through a multi-step process involving the reaction of 2,3-dimethylaniline with cyclohexanone, followed by oxidation and cyclization to form the quinoxaline ring system. The final step involves the addition of a carboxamide group to the cyclohexane ring. The synthesis of N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide is a complex and time-consuming process, but it yields a high-purity compound suitable for scientific research.

Scientific Research Applications

N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide has been extensively used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes. It has been shown to inhibit the activity of AMPA receptors in the brain, leading to a reduction in synaptic transmission and a decrease in excitotoxicity. N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide has been used to study the role of AMPA receptors in synaptic plasticity, learning, and memory, as well as in various neurological and psychiatric disorders.

properties

Product Name

N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

N-(2,3-dimethylquinoxalin-6-yl)cyclohexanecarboxamide

InChI

InChI=1S/C17H21N3O/c1-11-12(2)19-16-10-14(8-9-15(16)18-11)20-17(21)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,20,21)

InChI Key

GEDNJKIZEXGOGZ-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)C3CCCCC3)N=C1C

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)C3CCCCC3)C

Origin of Product

United States

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